molecular formula C5H10O3 B3416764 1,2-DIDEOXY-D-RIBOFURANOSE CAS No. 91547-59-0

1,2-DIDEOXY-D-RIBOFURANOSE

Cat. No.: B3416764
CAS No.: 91547-59-0
M. Wt: 118.13 g/mol
InChI Key: NSMOSDAEGJTOIQ-CRCLSJGQSA-N
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Description

1,2-Dideoxy-D-ribofuranose is a deoxyribonucleoside analog with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol It is a derivative of ribose, where the hydroxyl groups at the 1 and 2 positions are replaced by hydrogen atoms

Biochemical Analysis

Biochemical Properties

1,2-Dideoxy-D-ribofuranose plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It is often used to create abasic sites in DNA, which are important for studying DNA repair mechanisms. The compound interacts with several enzymes and proteins, including DNA polymerases and apurinic/apyrimidinic endonucleases . These interactions are essential for understanding the mechanisms of DNA replication and repair. For instance, DNA polymerases recognize and bind to template-primers containing defined abasic sites, facilitating the study of DNA synthesis and repair pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In RNAi studies, chemically modified small interfering RNAs (siRNAs) possessing this compound at their 3’-overhang regions have been shown to reduce knockdown effects . This indicates that the compound can modulate gene expression and impact cellular processes at the molecular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in DNA repair and replication. For example, the compound can be incorporated into oligonucleotides, creating abasic sites that are recognized by DNA polymerases and apurinic/apyrimidinic endonucleases . These interactions are crucial for studying the molecular mechanisms of DNA synthesis and repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that introducing this compound to the 3’-end of the antisense strand of siRNA reduces its knockdown effect over time . This suggests that the compound’s impact on cellular function may diminish with prolonged exposure, highlighting the importance of temporal dynamics in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be more beneficial for studying its biochemical properties. For instance, threshold effects observed in studies indicate that the compound’s impact on gene expression and cellular processes is dose-dependent . Understanding these dosage effects is crucial for optimizing experimental conditions and ensuring the safety of animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s role in DNA synthesis and repair pathways is particularly significant. It can be incorporated into oligonucleotides, creating abasic sites that are recognized by DNA polymerases and apurinic/apyrimidinic endonucleases . These interactions are essential for understanding the metabolic flux and levels of metabolites involved in DNA repair mechanisms.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function. For example, the incorporation of this compound into oligonucleotides affects its distribution within the cell, impacting the efficiency of DNA repair processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its role in DNA repair and replication. For instance, the incorporation of this compound into oligonucleotides can direct it to the nucleus, where it interacts with DNA polymerases and apurinic/apyrimidinic endonucleases .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dideoxy-D-ribofuranose can be synthesized through the elimination of nucleobase from thymidine . The process involves converting thymidine into an abasic deoxyribonucleoside by removing the nucleobase. This is followed by converting the resulting compound into the corresponding phosphoramidite derivative, which can then be linked to a solid support, such as controlled pore glass resin .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard phosphoramidite solid-phase methods. These methods are widely used in the production of oligonucleotides and other nucleic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

1,2-Dideoxy-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include phosphoramidite derivatives and controlled pore glass resin . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major product formed from the synthesis of this compound is the abasic deoxyribonucleoside, which can be further modified for various applications .

Scientific Research Applications

1,2-Dideoxy-D-ribofuranose has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-D-ribose: A similar compound where only the hydroxyl group at the 2 position is replaced by a hydrogen atom.

    1-Deoxy-D-ribose: A compound where only the hydroxyl group at the 1 position is replaced by a hydrogen atom.

Uniqueness

1,2-Dideoxy-D-ribofuranose is unique due to the simultaneous removal of hydroxyl groups at both the 1 and 2 positions, which imparts distinct structural and functional properties compared to other deoxyribonucleosides .

Properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMOSDAEGJTOIQ-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919665
Record name 1,4-Anhydro-2-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91121-19-6, 91547-59-0
Record name 1,2-Dideoxyribose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dideoxyribofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091547590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anhydro-2-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-DIDEOXY-D-RIBOFURANOSE
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Reactant of Route 6
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